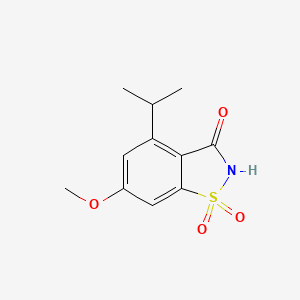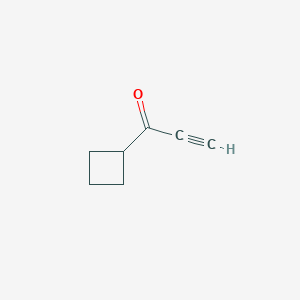
1-Cyclobutylprop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutylprop-2-yn-1-one is an organic compound with the molecular formula C7H8O. It features a cyclobutyl group attached to a prop-2-yn-1-one moiety. This compound is of interest due to its unique structure, which combines the strained cyclobutane ring with an alkyne and a carbonyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclobutylprop-2-yn-1-one can be synthesized through various methods. One common approach involves the [2+2] cycloaddition of alkenes with alkynes, followed by functional group transformations. For instance, cyclobutylacetylene can undergo a [2+2] cycloaddition with an appropriate alkene to form the cyclobutyl ring, followed by oxidation to introduce the carbonyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of catalysts such as palladium or copper can enhance the efficiency of these reactions. Additionally, photochemical methods may be employed to achieve high yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclobutylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutylprop-2-yn-1-one derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, yielding cyclobutylprop-2-yn-1-ol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted cyclobutylprop-2-yn-1-one derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like organolithium reagents or Grignard reagents can be employed for substitution reactions.
Major Products:
Oxidation: Cyclobutylprop-2-yn-1-one derivatives with additional oxygen-containing functional groups.
Reduction: Cyclobutylprop-2-yn-1-ol.
Substitution: Substituted cyclobutylprop-2-yn-1-one derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutylprop-2-yn-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Cyclobutylprop-2-yn-1-one involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The carbonyl group can undergo nucleophilic addition reactions, leading to the formation of new functional groups. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutylprop-2-yn-1-one can be compared with other similar compounds, such as:
Prop-2-yn-1-one derivatives: These compounds share the alkyne and carbonyl functional groups but lack the cyclobutyl ring.
Cyclobutyl derivatives: These compounds contain the cyclobutyl ring but may have different functional groups attached.
Uniqueness: The combination of the cyclobutyl ring with the alkyne and carbonyl groups makes this compound unique. This structure imparts distinct reactivity and versatility, allowing it to participate in a wide range of chemical reactions and making it valuable in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-cyclobutylprop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-2-7(8)6-4-3-5-6/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSNECIDHOEMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
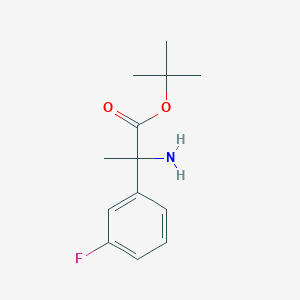
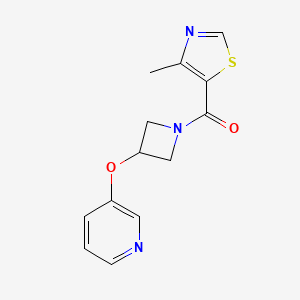
![4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2891089.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2891090.png)
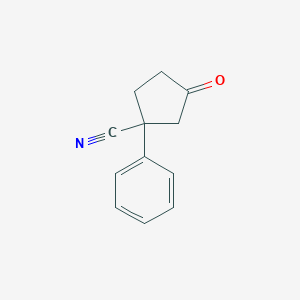
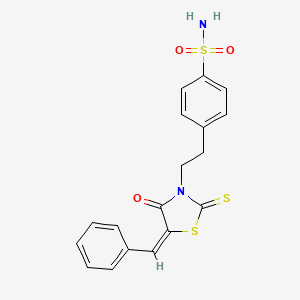
![methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2891094.png)
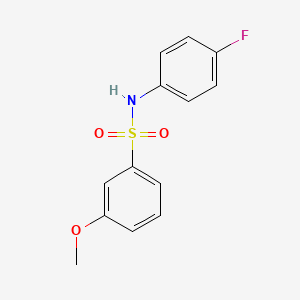
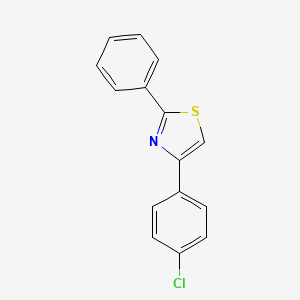
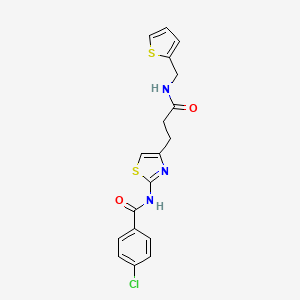
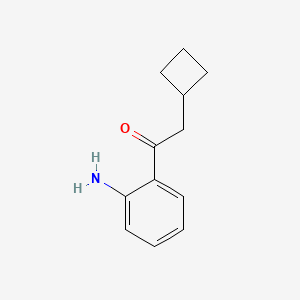
![4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2891104.png)
![Methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate](/img/structure/B2891105.png)
